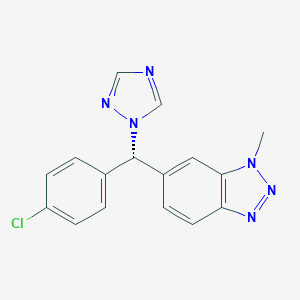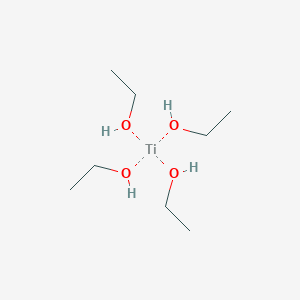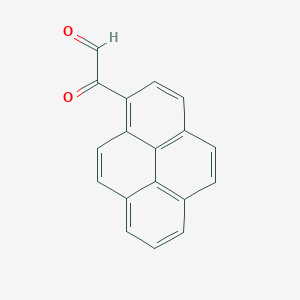
2-Oxo-2-pyren-1-ylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-pyren-1-ylacetaldehyde is a chemical compound that belongs to the family of pyrenes. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-pyren-1-ylacetaldehyde involves its ability to react with ROS and free radicals in biological systems. The reaction between this compound and ROS leads to the formation of a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential applications in the diagnosis and treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-2-pyren-1-ylacetaldehyde in lab experiments is its high sensitivity and specificity for the detection of ROS and free radicals. It is also relatively easy to synthesize and can be used in a wide range of biological systems. However, one limitation is that it can be toxic at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 2-Oxo-2-pyren-1-ylacetaldehyde in scientific research. One direction is the development of new biosensors for the detection of various analytes. Another direction is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-pyren-1-ylacetaldehyde can be achieved by the reaction of pyrene-1-carboxaldehyde with acetic anhydride and pyridine in the presence of a catalyst. The reaction yields a yellowish-green powder that is highly fluorescent and has a melting point of 178-182°C.
Applications De Recherche Scientifique
2-Oxo-2-pyren-1-ylacetaldehyde has a wide range of applications in scientific research. It is used as a fluorescent probe to detect the presence of free radicals and reactive oxygen species (ROS) in biological systems. It can also be used as a fluorescent marker for the visualization of cellular structures and organelles. Furthermore, it has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
129786-60-3 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-oxo-2-pyren-1-ylacetaldehyde |
InChI |
InChI=1S/C18H10O2/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-10H |
Clé InChI |
LTVWXMYCMAEMFA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O |
Synonymes |
pyrene glyoxal pyreneglyoxal pyrenylglyoxal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



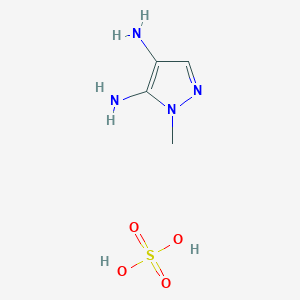
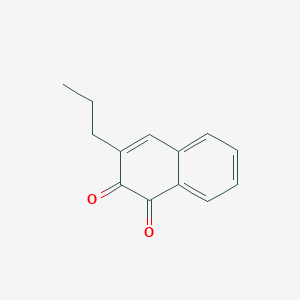
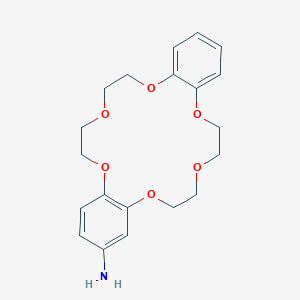
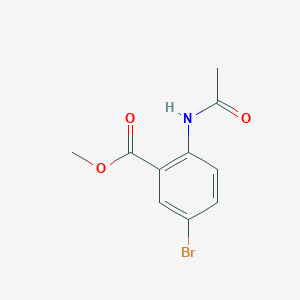

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
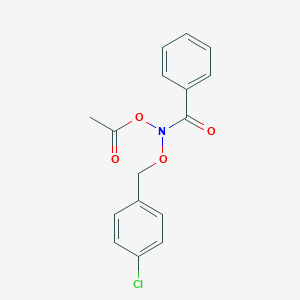

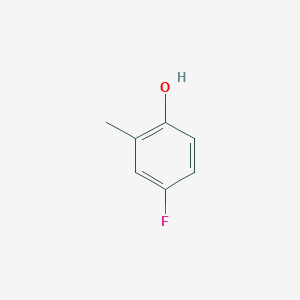
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
